(R)-(+)-4-tert-Butyl-2-oxazolidinone

Catalog No.
S1527025
CAS No.
142618-93-7
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-4-tert-Butyl-2-oxazolidinone

CAS Number

142618-93-7

Product Name

(R)-(+)-4-tert-Butyl-2-oxazolidinone

IUPAC Name

(4R)-4-tert-butyl-1,3-oxazolidin-2-one

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-7(2,3)5-4-10-6(9)8-5/h5H,4H2,1-3H3,(H,8,9)/t5-/m0/s1

InChI Key

WKUHGFGTMLOSKM-YFKPBYRVSA-N

SMILES

CC(C)(C)C1COC(=O)N1

Canonical SMILES

CC(C)(C)C1COC(=O)N1

Isomeric SMILES

CC(C)(C)[C@@H]1COC(=O)N1
  • Chemical Databases:

    • Entries for (4R)-4-tert-butyl-1,3-oxazolidin-2-one exist in PubChem [] and ECHEMI, but they primarily focus on compound identification, structure, and basic properties. There is no mention of specific research applications.
  • Limited Literature Search:

    • A general search for scientific literature on (4R)-4-tert-butyl-1,3-oxazolidin-2-one yielded no conclusive results. This suggests the compound may be relatively new or have limited research focus currently.

Further investigation might be possible through:

  • Patent Databases: Scientific research can sometimes be foreshadowed in patent applications. Searching patent databases for (4R)-4-tert-butyl-1,3-oxazolidin-2-one might reveal potential applications or intended uses.
  • Direct Contact with Chemical Suppliers: Some chemical suppliers may have additional information or insights into the research applications of (4R)-4-tert-butyl-1,3-oxazolidin-2-one, particularly if they offer it commercially.

(R)-(+)-4-tert-Butyl-2-oxazolidinone is a chiral oxazolidinone compound with the molecular formula C7_7H13_{13}NO2_2 and a molecular weight of 143.18 g/mol. This compound features a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties. The tert-butyl group enhances its lipophilicity, making it suitable for various applications in organic synthesis and medicinal chemistry. Its stereochemistry is crucial for its biological activity and reactivity in

, including:

  • Aldol Reactions: It can act as a nucleophile in aldol reactions, forming β-hydroxy carbonyl compounds, which can be further transformed into various functional groups.
  • Nucleophilic Substitution: The nitrogen atom in the oxazolidinone ring can undergo nucleophilic substitution reactions, allowing for the introduction of diverse substituents.
  • Ring Opening Reactions: Under certain conditions, the oxazolidinone ring can be opened to yield useful intermediates for further synthetic applications .

(R)-(+)-4-tert-Butyl-2-oxazolidinone exhibits notable biological activities, particularly in the context of medicinal chemistry. It has been studied for its potential as a chiral auxiliary in asymmetric synthesis, which is vital for producing enantiomerically pure drugs. The compound's structural features also suggest possible interactions with biological targets, making it a candidate for further pharmacological studies .

Various methods have been developed for synthesizing (R)-(+)-4-tert-Butyl-2-oxazolidinone:

  • Asymmetric Aldol Reaction: This method involves using chiral enolates derived from readily available precursors to form the oxazolidinone scaffold efficiently.
  • Curtius Rearrangement: A modified Curtius reaction can be employed to generate oxazolidinones from azides through intramolecular cyclization, yielding high diastereoselectivity and efficiency .
  • Resolution of Racemic Mixtures: Classical resolution techniques can be utilized to isolate the (R)-enantiomer from racemic mixtures of 4-tert-butyl-2-oxazolidinones .

(R)-(+)-4-tert-Butyl-2-oxazolidinone finds applications across various fields:

  • Chiral Auxiliary: It is widely used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically enriched compounds.
  • Pharmaceuticals: The compound serves as a building block for synthesizing biologically active molecules, particularly in drug discovery.
  • Polymer Chemistry: Its oxazolidinone structure allows it to be incorporated into polymers, enhancing their properties through functionalization .

Several compounds share structural similarities with (R)-(+)-4-tert-Butyl-2-oxazolidinone. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(S)-4-Tert-butyl-2-oxazolidinoneSame core structure but different chiralityUsed as an alternative chiral auxiliary
5-Methyl-2-pyrrolidinoneFive-membered ring with nitrogenLacks the oxazolidinone functionality
3-HydroxyprolineAmino acid derivativeContains an amino group instead of an oxime
2-OxazolidinoneGeneral class without tert-butyl groupLess sterically hindered than (R)-isomer

The unique presence of the tert-butyl group in (R)-(+)-4-tert-butyl-2-oxazolidinone enhances its steric bulk and lipophilicity compared to other similar compounds, making it particularly useful in organic synthesis and pharmaceutical applications .

XLogP3

1.5

Wikipedia

(R)-(-)-4-tert-Butyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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